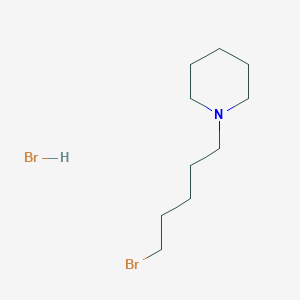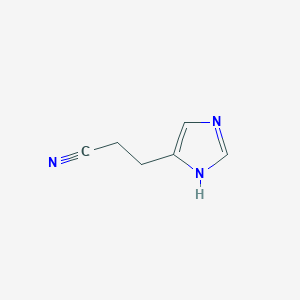
1-(5-Bromopentyl)piperidine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopentyl)piperidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromopentyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopentyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized products.
Reduction: The compound can be reduced to remove the bromine atom and form the corresponding pentylpiperidine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents, such as ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of pentylpiperidine or other reduced derivatives
Applications De Recherche Scientifique
1-(5-Bromopentyl)piperidine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial chemical processes
Mécanisme D'action
The mechanism of action of 1-(5-Bromopentyl)piperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopentyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the modification of these molecules and affect their function. The piperidine ring may also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromobutyl)piperidine Hydrobromide
- 1-(6-Bromohexyl)piperidine Hydrobromide
- 1-(5-Chloropentyl)piperidine Hydrobromide
Uniqueness
1-(5-Bromopentyl)piperidine Hydrobromide is unique due to its specific bromopentyl group, which provides distinct reactivity and chemical properties compared to other similar compounds. The length of the carbon chain and the presence of the bromine atom influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H21Br2N |
|---|---|
Poids moléculaire |
315.09 g/mol |
Nom IUPAC |
1-(5-bromopentyl)piperidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H |
Clé InChI |
SPHLDDPOKVRJQT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)




![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)



